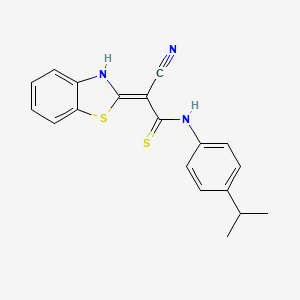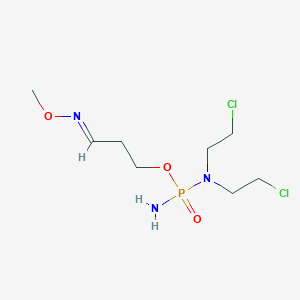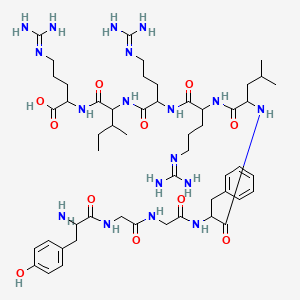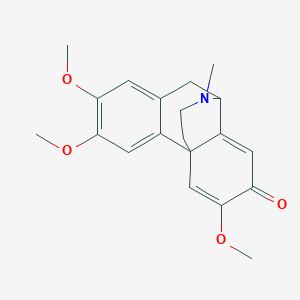
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is a chemical compound belonging to the class of acridines. Acridines are heterocyclic organic compounds that have been extensively studied for their diverse biological activities and applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with cyclohexanone in the presence of a catalyst, followed by cyclization to form the acridine ring . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroacridine to its corresponding acridine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield acridine derivatives, while substitution reactions can produce various functionalized acridines .
Scientific Research Applications
4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine primarily involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases . Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in treating Alzheimer’s disease.
Acriflavine: Used as an antiseptic and in the treatment of bacterial infections.
Proflavine: Another antiseptic with similar structural features.
Uniqueness: 4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-chloro-9-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H14ClN/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15/h2-3,5,8,12H,4,6-7H2,1H3 |
InChI Key |
ZEWLLWQVPGSFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=NC3=CC=CC=C13)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318128.png)



![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)



![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)


